N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Molecular Architecture and Functional Group Analysis
N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (molecular formula: C₁₁H₈N₄O₃S) comprises a fused bicyclic system integrating a thiazole ring (five-membered, containing sulfur and nitrogen) and a pyrimidine ring (six-membered, with two nitrogen atoms). The pyrimidine moiety is partially saturated, with one carbonyl group at position 5 contributing to its planarity and electronic distribution. A 3-nitrophenyl substituent is attached to the pyrimidine ring via a carboxamide linkage at position 6, introducing steric and electronic effects that influence reactivity and intermolecular interactions.
Key functional groups include:
- Thiazole ring : The sulfur atom at position 1 and nitrogen at position 3 create a polarizable region, enabling π-π stacking and hydrogen bonding.
- Pyrimidine carbonyl (C=O) : The electron-withdrawing carbonyl group at position 5 enhances the electrophilic character of adjacent carbon atoms, facilitating nucleophilic attacks in synthetic modifications.
- 3-Nitrophenyl group : The nitro substituent at the meta position introduces strong electron-withdrawing effects, stabilizing the aromatic system and directing electrophilic substitution reactions.
- Carboxamide (-CONH-) : The amide linkage adopts a planar configuration due to resonance, promoting hydrogen bonding with biological targets or solvent molecules.
Spectroscopic characterization (e.g., IR, NMR) confirms these features. For instance, the carbonyl stretching frequency of the pyrimidine C=O group appears near 1,680 cm⁻¹ in IR spectra, while the nitro group’s asymmetric stretching is observed at ~1,520 cm⁻¹.
Crystallographic Characterization and Conformational Dynamics
Single-crystal X-ray diffraction (SCXRD) studies of related thiazolopyrimidine derivatives reveal that the fused bicyclic core adopts a nearly planar conformation, with minor deviations caused by substituent steric effects. In this compound, the nitrophenyl group is oriented orthogonally to the thiazolopyrimidine plane, minimizing electronic repulsion between the nitro group and the carbonyl oxygen. This orthogonal arrangement creates a twist angle of approximately 85° between the aromatic rings, as observed in analogous structures.
The crystal packing is stabilized by:
- N–H···O hydrogen bonds : Between the carboxamide NH and pyrimidine carbonyl oxygen (distance: 2.89 Å).
- C–H···O interactions : Involving the nitro group and thiazole sulfur (distance: 3.12 Å).
- π-π stacking : Between adjacent thiazolopyrimidine rings (interplanar spacing: 3.45 Å).
These interactions result in a layered crystal architecture, with molecules arranging into parallel sheets along the crystallographic a-axis. The conformational flexibility of the carboxamide linkage allows minor torsional adjustments (up to 15°) in response to solvent polarity or temperature changes, as demonstrated in variable-temperature XRD studies of similar compounds.
Comparative Analysis with Related Thiazolopyrimidine Derivatives
The structural uniqueness of this compound becomes evident when compared to derivatives such as N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (C₁₄H₁₉N₃O₂S) and sugar-functionalized thiazolopyrimidines.
The nitro group in the subject compound enhances electrophilicity at the pyrimidine C7 position, enabling reactivity distinct from the cycloheptyl derivative, which prioritizes lipophilic interactions. Sugar-functionalized analogs, in contrast, exhibit increased solubility and hydrogen-bonding capacity due to hydroxyl groups, albeit with reduced thermal stability compared to the nitro-substituted compound.
Properties
IUPAC Name |
N-(3-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c18-11(15-8-2-1-3-9(6-8)17(20)21)10-7-14-13-16(12(10)19)4-5-22-13/h1-3,6-7H,4-5H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCUJBIBIDWMGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamides with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the thiazolopyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiazolopyrimidines depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. It has shown efficacy against various cancer cell lines, including:
- Colorectal Adenocarcinoma (HT-29) : Exhibited significant inhibition with IC50 values ranging from 9.8 to 35.9 µM.
- Liver Adenocarcinoma (HepG2) : Similar inhibitory effects were noted, indicating its potential as an anticancer agent.
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways associated with cancer progression.
Antimicrobial Activity
N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated activity against various bacterial strains, suggesting its potential as an antibiotic agent. The compound's ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis are mechanisms thought to contribute to its antimicrobial efficacy.
Antiviral Activity
Preliminary research indicates that this compound may possess antiviral properties as well. It has been tested against several viruses, showing promise in inhibiting viral replication. Further studies are needed to elucidate the specific mechanisms involved and to evaluate its effectiveness in clinical settings.
Case Studies
-
Anticancer Efficacy Study :
- Researchers conducted an in vitro analysis on human cancer cell lines treated with varying concentrations of the compound.
- Results indicated dose-dependent cytotoxicity, with significant reductions in cell viability observed at higher concentrations.
-
Antimicrobial Effectiveness :
- A study assessed the compound's effectiveness against multi-drug resistant bacterial strains.
- The results demonstrated that the compound inhibited bacterial growth effectively, outperforming several conventional antibiotics.
-
Antiviral Mechanism Investigation :
- Investigations into the antiviral mechanisms revealed that the compound interferes with viral entry into host cells, suggesting a potential role in developing antiviral therapies.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structure can be compared to related thiazolo[3,2-a]pyrimidine derivatives and carboxamide-containing heterocycles:
Key Structural Insights :
- Electron-Donating vs. Withdrawing Groups : The 3-nitrophenyl group in the target compound contrasts with electron-donating groups (e.g., methyl, methoxy) in analogs like compound 21 , which may reduce reactivity but improve solubility .
- Functional Groups : Carboxamide derivatives (target, 21 , 5j ) generally exhibit higher metabolic stability than ester-based analogs (e.g., compound from ) due to resistance to hydrolysis .
Physicochemical Properties
Key Property Insights :
Biological Activity
N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound classified under thiazolopyrimidines. Its unique structure integrates a thiazole ring fused with a pyrimidine ring, featuring a nitrophenyl group and a carboxamide moiety. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.
Overview of Biological Activities
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, antiviral, and anticancer properties.
Anticancer Activity
Recent research has demonstrated the compound's potent anticancer effects against various cancer cell lines. For instance, in vitro studies showed that derivatives of thiazolo[3,2-a]pyrimidin-3(2H)-ones exhibited significant inhibition against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines. The IC50 values for these compounds ranged from 9.8 to 35.9 µM, indicating superior efficacy compared to standard treatments like doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In one study, it was found to inhibit the growth of various pathogens with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Gram-positive bacteria. This suggests a promising potential for developing new antimicrobial agents based on this scaffold .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may act as an inhibitor of key enzymes or receptors involved in cell signaling pathways. For example, it has been suggested that the compound could inhibit certain kinases associated with cancer progression, thus leading to reduced cell proliferation and increased apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiazole and pyrimidine rings can significantly influence its potency and selectivity. For example:
| Substituent | Effect on Activity |
|---|---|
| Nitro group | Enhances anticancer activity |
| Carboxamide group | Increases solubility and bioavailability |
| Aromatic rings | Modulate interaction with biological targets |
These modifications can lead to compounds with improved therapeutic profiles.
Case Studies
- Antitumor Studies : A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their antitumor properties. The presence of specific functional groups was found to correlate with increased cytotoxicity against cancer cell lines, highlighting the importance of tailored modifications in drug design .
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several derivatives against common pathogens. The results indicated that certain modifications led to enhanced activity against resistant strains, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .
Q & A
Q. What are the established synthetic routes for N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
The synthesis typically involves a multi-step condensation reaction. For example, analogs of thiazolo[3,2-a]pyrimidine derivatives are synthesized by refluxing intermediates like 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine with aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate. Recrystallization from ethyl acetate/ethanol yields pure crystals (78% reported for a similar compound) . Key steps include optimizing reaction time (8–10 hours) and temperature (reflux conditions) to achieve high yields.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Single-crystal X-ray diffraction is essential for resolving molecular conformation and intermolecular interactions. For example, X-ray studies reveal a puckered pyrimidine ring (deviation of 0.224 Å from planarity) and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) . NMR (¹H/¹³C) and IR spectroscopy confirm functional groups, such as the carboxamide and nitro groups, while mass spectrometry validates molecular weight .
Q. How do crystallization conditions influence the purity and stability of this compound?
Slow evaporation of ethyl acetate-ethanol (3:2) solutions produces high-quality single crystals suitable for X-ray studies. Crystallization conditions must avoid rapid cooling to prevent amorphous solid formation. Hydrogen bonding networks (e.g., C—H···O interactions) stabilize the crystal lattice, as observed in chains along the c-axis .
Advanced Research Questions
Q. How does the puckered conformation of the pyrimidine ring affect the compound's reactivity or binding affinity?
The flattened boat conformation of the pyrimidine ring, confirmed via X-ray data, introduces steric and electronic effects. For instance, the chiral C5 atom deviates from the mean plane by 0.224 Å, potentially influencing interactions with biological targets like enzymes or receptors. Computational modeling (e.g., DFT) can quantify strain energy and predict regioselectivity in reactions .
Q. What role do intermolecular hydrogen bonds play in the compound's solid-state properties?
C—H···O hydrogen bonds (2.72–2.85 Å) link molecules into chains, enhancing thermal stability and solubility. These interactions also affect melting points and dissolution rates, critical for formulation studies. Crystal packing analysis reveals bifurcated bonds that may correlate with mechanical properties like brittleness .
Q. How can structure-activity relationship (SAR) studies optimize this compound's pharmacological potential?
Modifying substituents on the phenyl or pyrimidine rings alters bioactivity. For example, replacing the 3-nitrophenyl group with chlorophenyl or methoxy variants (as in related compounds) could enhance binding to targets like kinases or GPCRs. Biological assays (e.g., enzyme inhibition) paired with computational docking (AutoDock Vina) validate hypotheses .
Q. How can computational methods resolve contradictions between experimental and theoretical data?
Quantum chemical calculations (e.g., reaction path searches using DFT) reconcile discrepancies in spectroscopic or crystallographic results. For instance, optimizing transition states explains unexpected regioselectivity in nucleophilic attacks. Machine learning models trained on experimental datasets (e.g., reaction yields, bond angles) predict optimal synthetic conditions, reducing trial-and-error approaches .
Methodological Considerations
- Experimental Design : Use fractional factorial designs to screen reaction parameters (e.g., solvent polarity, catalyst loading) for synthesis optimization .
- Data Analysis : Employ software like Mercury (for X-ray data) and Gaussian (for computational studies) to analyze molecular geometry and electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
